Cas no 10491-31-3 (Phenol,4-(1,1-dimethylethyl)-, 1,1'-(hydrogen phosphate), sodium salt (1:1))
10491-31-3 structure
Product Name:Phenol,4-(1,1-dimethylethyl)-, 1,1'-(hydrogen phosphate), sodium salt (1:1)
N.o CAS:10491-31-3
MF:C20H26NaO4P
MW:384.381577968597
CID:170889
PubChem ID:23670856
Update Time:2025-04-19
Phenol,4-(1,1-dimethylethyl)-, 1,1'-(hydrogen phosphate), sodium salt (1:1) Propriedades químicas e físicas
Nomes e Identificadores
-
- Phenol,4-(1,1-dimethylethyl)-, 1,1'-(hydrogen phosphate), sodium salt (1:1)
- MARK NA-10
- Phenol, 4-(1,1-dimethylethyl)-, hydrogen phosphate, sodium salt
- Phenol, p-tert-butyl-, hydrogen phosphate, sodium salt
- Sodium bis(4-tert-butyl phenyl)phosphate
- Sodium bis(p-tert-butylphenyl) phosphate
- Sodium di(p-t-butylphenyl) phosphate
- Bis-(4-tert-butylphenyl)-phosphoric acid sodium salt
- Phosphoric acid O,O-bis(4-tert-butylphenyl)O-sodium salt
- UNII-78P250F662
- 10491-31-3
- Q27266682
- SCHEMBL402058
- DTXSID7065097
- NS00087269
- Sodium di(p-tert-butylphenyl)phosphate
- EINECS 234-016-6
- 78P250F662
- sodium;bis(4-tert-butylphenyl) phosphate
- Phenol, 4-(1,1-dimethylethyl)-, 1,1'-(hydrogen phosphate), sodium salt (1:1)
- ADK STAB NA 10UF
- Sodium di(p-t-butylphenyl)phosphate
- Phosphoric acid bis(p-tert-butylphenyl)=sodium ester salt
- Phosphoric acid bis(4-tert-butylphenyl) =odiumsdium ester salt
-
- Inchi: 1S/C20H27O4P.Na/c1-19(2,3)15-7-11-17(12-8-15)23-25(21,22)24-18-13-9-16(10-14-18)20(4,5)6;/h7-14H,1-6H3,(H,21,22);/q;+1/p-1
- Chave InChI: SNAQARSCIHDMGI-UHFFFAOYSA-M
- SMILES: P(=O)([O-])(OC1C=CC(=CC=1)C(C)(C)C)OC1C=CC(=CC=1)C(C)(C)C.[Na+]
Propriedades Computadas
- Massa Exacta: 384.14678
- Massa monoisotópica: 384.14664059g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 26
- Contagem de Ligações Rotativas: 6
- Complexidade: 427
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 58.6Ų
Propriedades Experimentais
- PSA: 58.59
Phenol,4-(1,1-dimethylethyl)-, 1,1'-(hydrogen phosphate), sodium salt (1:1) Literatura Relacionada
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
10491-31-3 (Phenol,4-(1,1-dimethylethyl)-, 1,1'-(hydrogen phosphate), sodium salt (1:1)) Produtos relacionados
- 5945-33-5(Bisphenol A Bis(diphenyl phosphate))
- 26967-76-0(Tri(4-isopropylphenyl)phosphate)
- 115-87-7(Phenyl Di-p-tert-butylphenyl Phosphate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornecedores recomendados
Essenoi Fine Chemical Co., Limited
Membro Ouro
CN Fornecedor
Reagente
Yunnanjiuzhen
Membro Ouro
CN Fornecedor
A granel
上海嵘奥生物技术有限公司
Membro Ouro
CN Fornecedor
Reagente
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
SHOCHEM(SHANGHAI) CO.,lTD
Membro Ouro
CN Fornecedor
A granel